molecular formula C20H18N6OS B2950476 N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-53-0

N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2950476
CAS No.: 868968-53-0
M. Wt: 390.47
InChI Key: DTLXFADKZMZIJX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic triazolo-pyridazine derivative characterized by a pyridin-3-yl substituent at position 3 of the triazolo-pyridazine core and a 4-ethylphenyl group attached via a sulfanyl-acetamide linkage.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-2-14-5-7-16(8-6-14)22-18(27)13-28-19-10-9-17-23-24-20(26(17)25-19)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLXFADKZMZIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable pyridazine derivative with a triazole precursor under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using a thiol reagent and a suitable catalyst.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives

Compound ID/Name R1 (Triazole Position 3) R2 (Pyridazine Position 6) Notable Properties/Activities
Target Compound : N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Pyridin-3-yl 4-ethylphenyl Hypothesized enhanced CNS penetration due to pyridine’s electron-rich aromatic system
877634-23-6: 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide - 4-methylphenyl Reduced steric bulk compared to ethyl group; may favor metabolic stability
894055-80-2: 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide - 4-fluorophenyl Fluorine substitution likely improves binding affinity via hydrophobic interactions
891117-12-7: 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl 4-ethoxyphenyl Ethoxy group may enhance solubility but reduce membrane permeability

Key Observations:

Pyridin-3-yl vs.

4-Ethylphenyl vs. 4-Fluorophenyl at R2 : The ethyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration relative to the polar 4-fluorophenyl analog (894055-80-2) .

Research Findings and Pharmacological Relevance

While direct pharmacological data for the target compound are unavailable in the provided evidence, structurally related triazolo-pyridazine derivatives exhibit anti-exudative and anti-inflammatory activities in rodent models. For example, 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl derivatives demonstrated significant inhibition of exudate formation in rat models at doses of 10–50 mg/kg . By analogy, the target compound’s pyridin-3-yl and ethylphenyl groups may synergize to improve potency or duration of action, though empirical validation is required.

Biological Activity

N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C17H19N5S\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{S}

This structure includes a triazole ring, which is known for its biological significance, particularly in drug development due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, research has shown that certain triazole derivatives can inhibit the growth of Mycobacterium tuberculosis with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating the potential of triazole-based compounds in treating tuberculosis .

Enzyme Inhibition

Triazole derivatives are recognized for their ability to inhibit various enzymes. A study highlighted that 1,2,4-triazole derivatives could inhibit enzymes such as aromatase and cholinesterase, which are crucial in several metabolic processes . The presence of the triazole moiety allows for the formation of hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Compounds with similar structures have shown promising cytotoxicity against melanoma and other cancer types. For example, derivatives have been tested on A375 melanoma cells and exhibited significant cytotoxicity with effective concentrations in the low micromolar range .

The mechanism by which this compound exerts its effects may involve:

  • Cell Cycle Arrest : Some studies indicate that triazole compounds can induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis in cancer cells .
  • Targeting Specific Pathways : The compound may interact with pathways involving vascular endothelial growth factor receptors (VEGFR), which play a role in tumor angiogenesis and growth.

Study on Antitubercular Activity

A significant study focused on synthesizing novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated that modifications in the structure could enhance antitubercular activity significantly . This suggests a potential pathway for further exploration of this compound in tuberculosis treatment.

Cytotoxicity Evaluation

In evaluating the safety profile of similar compounds, researchers found that many derivatives were non-toxic to human embryonic kidney cells (HEK293), indicating a favorable therapeutic index for further clinical development .

Summary Table of Biological Activities

Activity Description IC50/Effect Concentration
AntimicrobialInhibition of Mycobacterium tuberculosis1.35 - 2.18 μM
Enzyme InhibitionAromatase and cholinesterase inhibitionVaries
CytotoxicityEffective against melanoma and other cancer cellsLow micromolar range
Safety ProfileNon-toxic to HEK293 cellsIC50 > 200 μM

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